Acute Toxicity: para vs. ortho Isomer
In a direct head-to-head comparison using the same reference study (JAPMA8, 1959) and identical route of exposure (intraperitoneal, rodent-mouse), N-(4-nitrophenyl)glycine (para isomer, CAS 619-91-0) exhibits an LD50 of 632 mg/kg, compared to 470 mg/kg for N-(2-nitrophenyl)glycine (ortho isomer, CAS 5427-99-6), representing a 34% higher tolerated dose for the para-substituted compound . Both data points originate from the same journal reference (J. Am. Pharm. Assoc., 1959, 48, 419), enabling valid cross-comparison [1].
| Evidence Dimension | Acute Toxicity (LD50, intraperitoneal, mouse) |
|---|---|
| Target Compound Data | 632 mg/kg (para-NO2, CAS 619-91-0) |
| Comparator Or Baseline | 470 mg/kg (ortho-NO2, CAS 5427-99-6); meta-NO2 data not available in this reference |
| Quantified Difference | para isomer LD50 is 1.34-fold higher (34% less acutely toxic than ortho isomer) |
| Conditions | Intraperitoneal administration, rodent (mouse), reference: JAPMA8 48, 419 (1959) |
Why This Matters
The 34% lower acute toxicity of the para isomer versus the ortho isomer is critical for researchers selecting nitrophenylglycine building blocks for in vivo lead optimization, where reduced acute toxicity can translate to a wider therapeutic window and improved safety margins.
- [1] Feldmann, E.G.; Foye, W.O. J. Am. Pharm. Assoc. (Scientific Edition), 1959, 48, 417–421. Original LD50 data source for both ortho and para isomers. View Source
